molecular formula C17H16BrN5O3S B2932963 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898409-64-8

7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2932963
CAS No.: 898409-64-8
M. Wt: 450.31
InChI Key: BAYAOYPRPAQFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzoxazole derivatives have been known to undergo various types of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Scientific Research Applications

Organic Synthesis Applications

  • Thietanyl Protection in Synthesis : A study detailed the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting group. This method addresses challenges in synthesizing purine diones with specific substituents, providing a new route for synthesizing these compounds with potential therapeutic applications (Khaliullin & Shabalina, 2020).

Pharmacological Potential

  • Antidepressant Properties : Another study synthesized 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, demonstrating its antidepressant activity. This research opens pathways for exploring purine dione derivatives as potential antidepressants (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Properties : The synthesis of benzo[d]oxazole derivatives has shown promising antifungal activities, suggesting potential for developing new antifungal agents. This area of research explores the applications of such compounds in combating fungal infections (Ryu et al., 2009).

Antiinflammatory Activity

  • Antiinflammatory Potential : Research on substituted analogues of the purine dione ring system, including those with antiinflammatory activity, has contributed to the understanding of their therapeutic potential in chronic inflammation models. These studies highlight the significance of purine dione derivatives in developing antiinflammatory therapeutics (Kaminski et al., 1989).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzoxazole derivatives have shown antimicrobial and anticancer activities .

Properties

IUPAC Name

7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-8-bromo-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O3S/c1-9(8-27-17-19-10-5-3-4-6-11(10)26-17)7-23-12-13(20-15(23)18)22(2)16(25)21-14(12)24/h3-6,9H,7-8H2,1-2H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYAOYPRPAQFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.